Cas no 16434-48-3 ((2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate)

(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate structure
16434-48-3 structure
상품 이름:(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate
CAS 번호:16434-48-3
MF:C27H24O8
메가와트:476.47466
CID:50419
PubChem ID:10983625

(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate 화학적 및 물리적 성질

이름 및 식별자

    • (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate
    • [(2R,3R,4S)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
    • 2-C-METHYL-1,3,5-TRI- O –BENZOYL-Α- D - RIBOFURANOSIDE
    • 2-C-methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranos
    • 2-C-Methyl-1,3,5-tri-O Cbenzoyl-
    • A-D-ribofuranoside
    • Ribofuranose,2-C-methyl-, 1,3,5-tribenzoate, a-D- (8CI)
    • C-2-METHYL-1,3,5-TRIBENZOYL-A-D-ARABINOFURANOSE
    • 1,3,5-Tri-O-benzoyl-2C-Methyl-α-D-ribofuranoside
    • 1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside
    • 2-C-Methyl-1,3,5-tri-O–benzoyl-α-D-ribofuranoside
    • 2-C-METHYL-1,3,5-TRI-O-BENZOYL-ALPHA-D-RIBOFURANOSE
    • C-2-METHYL-1,3,5-TRIBENZOYL-ALPHA-D-ARABINOFURANOSE
    • 2-C-METHYL-1,3,5-TRI-O-BENZOYL-ALPHA-D-RIBOFURANOSIDE
    • alpha-D-Ribofuranose, 2-C-methyl-, 1,3,5-tribenzoate
    • (2R,3R,4R,5R)-4-(BENZOYLOXY)-5-[(BENZOYLOXY)METHYL]-3-HYDROXY-3-METHYLOXOLAN-2-YL BENZOATE
    • SCHEMBL5682469
    • [(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
    • 16434-48-3
    • 인치: 1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26-,27-/m1/s1
    • InChIKey: ZPFLNAMPENZJSE-UHFFFAOYSA-N
    • 미소: C(OC1C(O)(C)C(OC(=O)C2C=CC=CC=2)C(COC(=O)C2C=CC=CC=2)O1)(=O)C1C=CC=CC=1

계산된 속성

  • 정밀분자량: 476.14700
  • 동위원소 질량: 476.147
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 35
  • 회전 가능한 화학 키 수량: 10
  • 복잡도: 736
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 4
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.4
  • 토폴로지 분자 극성 표면적: 108A^2

실험적 성질

  • PSA: 108.36000
  • LogP: 3.40190

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:16434-48-3)2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside
1695657
순결:98%
재다:Company Customization
가격 ($):문의